molecular formula C6H5ClFN B3320268 6-Chloro-2-fluoro-3-methylpyridine CAS No. 1227598-47-1

6-Chloro-2-fluoro-3-methylpyridine

Cat. No. B3320268
CAS RN: 1227598-47-1
M. Wt: 145.56 g/mol
InChI Key: HZKKBGCGSJQBKW-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylpyridine is a chemical compound with the molecular formula C6H5ClFN. It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is used in laboratory settings and for the manufacture of other substances .


Synthesis Analysis

The synthesis of this compound involves the use of 6-chloro-3-fluoro-2-methylpyridine as the starting material. The process involves the use of dilute sulphuric acid as a solvent, potassium dichromate as an oxidizing agent, and sodium tungstate (Na2WO4 2H2O) and crown ether as a composite catalyst . After the reaction is completed, a crude product is obtained through conventional post-processing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 and the InChI key ICSRNKKGNHKSJH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 145.56 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Metallation of π-Deficient Heterocyclic Compounds

Research by Marsais and Quéguiner (1983) emphasizes the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity. This process is crucial for synthesizing 2,3- or 3,4-disubstituted pyridines, highlighting the compound's role in creating derivatives with potential applications in medicinal chemistry and material science. The study explores various reaction parameters to achieve high regioselectivity, demonstrating the compound's versatility in chemical synthesis (Marsais & Quéguiner, 1983).

Fluorinated Pyrimidines in Cancer Chemotherapy

The clinical applications of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are reviewed by Heidelberger and Ansfield (1963), focusing on their distribution, metabolic fate, and palliative efficacy in cancer treatment. This area explores how derivatives of 6-Chloro-2-fluoro-3-methylpyridine, through its role in synthesizing fluorinated pyrimidines, contribute to therapeutic strategies against cancer, underscoring the compound's importance in developing chemotherapeutic agents (Heidelberger & Ansfield, 1963).

Fluorescent Chemosensors

Roy (2021) discusses 4-Methyl-2,6-diformylphenol (DFP) based compounds for detecting various analytes, showcasing the potential of derivatives of this compound in developing high-selectivity and sensitivity chemosensors. This application is pivotal in environmental monitoring, diagnostic medicine, and biochemical research, where accurate detection of specific ions or molecules is critical (Roy, 2021).

Fluorinated Liquid Crystals

Hird (2007) reviews the impact of fluorinated compounds on the properties of liquid crystals, highlighting the fluoro substituent's role in modifying melting points, mesophase morphology, and physical properties such as dielectric anisotropy. This research underscores the significance of this compound in the development of materials for advanced display technologies and optoelectronic devices (Hird, 2007).

Environmental and Health Risks of Novel Fluorinated Alternatives

Wang et al. (2019) provide an overview of the environmental occurrence, fate, and potential toxicities of novel fluorinated alternatives, including compounds related to this compound. This research is critical in assessing the environmental impact and safety of fluorinated compounds, guiding the responsible development and use of these chemicals in various applications (Wang et al., 2019).

Safety and Hazards

6-Chloro-2-fluoro-3-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-2-fluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKBGCGSJQBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720900
Record name 6-Chloro-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227598-47-1
Record name 6-Chloro-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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